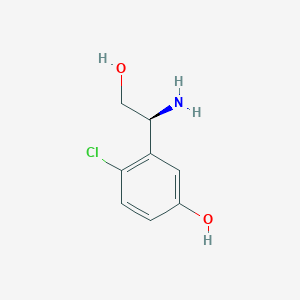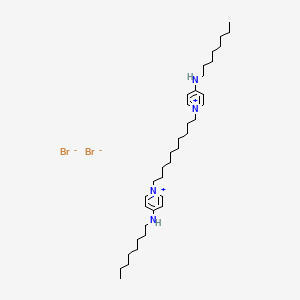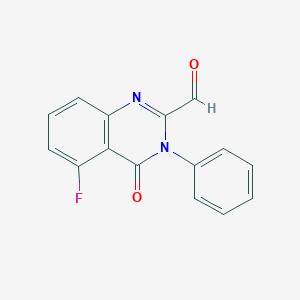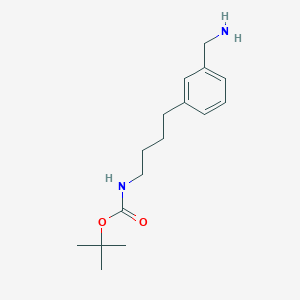
tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate: is an organic compound with the molecular formula C12H18N2O2 . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate typically involves the reaction of 4-(aminomethyl)phenylamine with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions usually involve room temperature and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceutical intermediates and complex organic molecules .
Biology: In biological research, it is used as a protecting group for amines, allowing selective reactions to occur without interference from the amino group.
Medicine: drug candidates due to its stability and reactivity.
Industry: In the industrial sector, it is used in the production of specialty chemicals and polymers .
Wirkmechanismus
The mechanism by which tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate exerts its effects involves the protection of amino groups . The tert-butyl carbamate group is stable under various conditions, allowing selective reactions to occur. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(4-(aminomethyl)phenyl)carbamate
- tert-Butyl N-(4-(aminobutyl)carbamate)
- tert-Butyl N-phenylcarbamate
Uniqueness: tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate is unique due to its specific structure, which provides stability and versatility in chemical reactions. Its ability to act as a protecting group for amines makes it valuable in organic synthesis .
Eigenschaften
Molekularformel |
C16H26N2O2 |
|---|---|
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
tert-butyl N-[4-[3-(aminomethyl)phenyl]butyl]carbamate |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18-10-5-4-7-13-8-6-9-14(11-13)12-17/h6,8-9,11H,4-5,7,10,12,17H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
QJJPDUGKCUBJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC(=CC=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


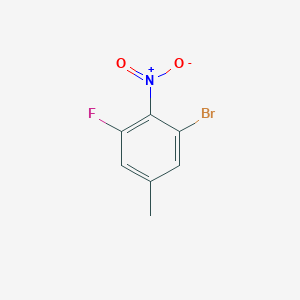
![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)

